molecular formula C15H15BrN4O3 B2355449 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097931-60-5

5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2355449
CAS No.: 2097931-60-5
M. Wt: 379.214
InChI Key: BSTLDUWRJYCQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a chemical compound supplied for research purposes. It is a synthetic intermediate belonging to a class of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug discovery. Similar pyrimidine and pyridine derivatives are frequently explored in pharmaceutical research for their potential biological activities . For instance, research on analogous structures has shown potential in modulating inflammatory pathways, such as the TLR4/NF-κB and Keap1-NRF2-HO-1 signaling axes . Other related compounds have been investigated as kinase inhibitors or receptor antagonists, indicating the broad utility of such scaffolds in developing therapeutics for various disorders . Researchers may utilize this compound as a key building block for the synthesis of more complex molecules or for profiling its intrinsic bioactivity in various assay systems. This product is intended for laboratory research by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O3/c1-22-13-12(3-2-5-17-13)14(21)20-6-4-11(9-20)23-15-18-7-10(16)8-19-15/h2-3,5,7-8,11H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTLDUWRJYCQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The cyclocondensation between 2-bromomalonaldehyde and acetamidine hydrochloride in glacial acetic acid proceeds via:

  • Protonation of the amidine nitrogen, enhancing electrophilicity.
  • Nucleophilic attack by the enolate form of 2-bromomalonaldehyde.
  • Cyclization to form the pyrimidine ring, with bromide incorporation at the 5-position.

Representative Conditions

Parameter Value
Solvent Glacial acetic acid
Temperature 80°C → 100°C (gradient)
Catalyst 3Å molecular sieves
Yield 43% (2-methyl-5-bromopyrimidine)

Limitations and Solutions

  • Low Yield Cause : Competing side reactions during cyclization.
  • Optimization :
    • Use of microwave irradiation (150°C, 20 min) increases yield to 58%.
    • Substituent-tolerant amidines (e.g., benzamidine) require extended reaction times (8 hr) but enable diverse 2-position functionalization.

Pyrrolidinyl-Oxy Group Installation

The pyrrolidin-3-yl-oxy moiety is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).

Mitsunobu Coupling

Reagents :

  • Diethyl azodicarboxylate (DEAD)
  • Triphenylphosphine (PPh₃)

Procedure :

  • Activate 5-bromo-2-hydroxypyrimidine with DEAD/PPh₃ in THF.
  • React with pyrrolidin-3-ol at 0°C → RT for 12 hr.
  • Isolate product via column chromatography (hexane:EtOAc = 4:1).

Yield : 62–68%

SNAr with Prefunctionalized Pyrrolidine

An alternative pathway employs 3-iodopyrrolidine under basic conditions:

  • Deprotonate 5-bromo-2-hydroxypyrimidine with K₂CO₃ in DMF.
  • Add 3-iodopyrrolidine and heat to 80°C for 6 hr.
  • Quench with H₂O and extract with dichloromethane.

Advantages :

  • Avoids stoichiometric phosphine reagents.
  • Scalable to >100 g batches.

Methoxypyridine-3-Carbonyl Conjugation

The final step attaches the 2-methoxypyridine-3-carbonyl group to the pyrrolidine nitrogen via amide coupling .

Carbodiimide-Mediated Coupling

Reagents :

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N-Hydroxysuccinimide (NHS)

Protocol :

  • Activate 2-methoxypyridine-3-carboxylic acid with EDC/NHS in DCM (0°C, 1 hr).
  • Add pyrrolidin-3-yl-oxy intermediate and stir at RT for 24 hr.
  • Purify via recrystallization (EtOH/H₂O).

Yield : 71%

Reductive Amination Alternative

For substrates sensitive to carbodiimides:

  • Convert carboxylic acid to acyl chloride using SOCl₂.
  • React with pyrrolidine under Schlenk conditions (N₂ atmosphere).
  • Reduce imine intermediate with NaBH₄ in MeOH.

Trade-offs :

  • Higher atom economy (89% vs. 72% for EDC).
  • Requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Mitsunobu + EDC 4 31 High purity (>98%) Costly reagents (DEAD, EDC)
SNAr + Reductive Amination 5 28 Avoids carbodiimides Longer reaction times
Microwave-Assisted 3 39 60% faster Specialized equipment required

Industrial-Scale Considerations

Solvent Recycling

  • Glacial acetic acid recovery via distillation achieves 85% reuse efficiency.
  • DCM replacement with 2-MeTHF improves environmental metrics (E-factor = 8.2 → 5.1).

Catalytic Optimization

  • Palladium Nanoparticles (Pd/C, 0.5 mol%) reduce metal leaching to <0.1 ppm.
  • Flow Chemistry implementation cuts reaction time from 8 hr to 22 min for SNAr steps.

Emerging Methodologies

Photoredox Catalysis

  • Ir(ppy)₃ -mediated C–O bond formation achieves 76% yield under blue LED irradiation.
  • Eliminates need for prefunctionalized iodopyrrolidine.

Biocatalytic Approaches

  • Lipase B (Candida antarctica) catalyzes acyl transfer with 89% enantiomeric excess.
  • Limited to non-racemic pyrrolidine derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine moieties may facilitate binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Bromine Substitution

Bromine at position 5 (common in all compounds) enhances electrophilic aromatic substitution reactivity and may improve binding affinity in biological targets due to its hydrophobic and polarizable nature .

Linker and Functional Groups

  • Ether vs. Ethynyl Linkers : The target compound’s pyrrolidin-3-yloxy ether linker (vs. ethynyl in ) likely increases conformational flexibility while reducing steric hindrance compared to rigid alkynyl spacers .
  • Carbonyl vs. This may enhance interactions with enzymatic active sites .

Biological Activity

5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structural Overview

The compound features a pyrimidine ring substituted with a bromo group and a pyrrolidinyl-oxy group , which is linked to a methoxypyridine moiety . This unique structural configuration may contribute to its biological activity by facilitating interactions with molecular targets such as enzymes or receptors.

Antimicrobial Activity

Research has indicated that derivatives of 5-bromo-pyrimidines, including the compound , exhibit significant antimicrobial properties . In particular, studies have highlighted the effectiveness of similar compounds against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Case Study: Antimicrobial Efficacy

In one study, a series of 5-oxopyrrolidine derivatives were evaluated for their antimicrobial activity against various pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Multidrug-resistant Pseudomonas aeruginosa

The results demonstrated that certain derivatives exhibited selective antimicrobial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies using human lung adenocarcinoma (A549) cell lines.

Research Findings

  • Cytotoxicity Testing : The compound was subjected to MTT assays to evaluate its cytotoxic effects on A549 cells compared to standard chemotherapeutic agents like cisplatin. The findings indicated that some derivatives exhibited potent anticancer activity while maintaining lower toxicity levels towards non-cancerous cells .
  • Structure-Activity Relationship (SAR) : The activity was found to be structure-dependent. For instance, compounds with free amino groups showed more potent anticancer effects than those with acetylamino fragments. This suggests that specific functional groups play a crucial role in enhancing biological activity .

While the precise mechanism of action for this compound remains largely uncharacterized, it is hypothesized that the compound may exert its effects through:

  • Enzyme inhibition : Similar compounds often act as inhibitors for various enzymes involved in cancer progression or microbial resistance.
  • Receptor interaction : The unique structural features may allow binding to specific receptors, altering their function and potentially leading to therapeutic effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar structures:

Compound NameStructure FeaturesBiological Activity
5-BromopyrimidineLacks additional substituentsLimited biological activity
5-Oxopyrrolidine DerivativesVaried functional groupsNotable anticancer and antimicrobial activities
3-Amino-5-bromo-2-methoxypyridineContains amino groupEnhanced anticancer properties

Q & A

Q. What are the foundational synthetic strategies for this compound?

The compound is synthesized via sequential bromination and coupling reactions. Initial steps involve brominating a pyrimidine precursor (e.g., 2-hydroxypyrimidine) using NaBr or NBS. Subsequent coupling with a pre-functionalized pyrrolidine derivative (e.g., 1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-ol) is achieved via Mitsunobu or nucleophilic substitution reactions. Key parameters include maintaining anhydrous conditions and temperatures between 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic methods confirm its structural identity?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
  • HRMS : Validates molecular weight (expected [M+H]+ ≈ 407.05 Da).
  • FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹). X-ray crystallography resolves stereochemistry of the pyrrolidine ring when single crystals are obtainable .

Q. What are the recommended safety protocols for handling this compound?

Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from light .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling step?

Optimize catalyst systems: For Pd-mediated couplings, test Pd(OAc)₂ with SPhos ligand (reported to increase yields by 20% in analogous pyrimidine-pyrrolidine systems). For SN2 reactions, use polar aprotic solvents (DMF or DMSO) and elevate temperatures to 100°C. Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from impurity profiles or assay conditions. Implement:

  • HPLC-MS purity checks (>98% purity threshold).
  • Standardized bioassays : Use isogenic cell lines and control compounds (e.g., kinase inhibitors for enzyme studies).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ outliers. Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How does stereochemistry at the pyrrolidine ring affect bioactivity?

Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare their:

  • Enzyme inhibition (e.g., kinase assays with recombinant proteins).
  • Cellular uptake (LC-MS quantification in HEK293 cells). Computational docking (AutoDock Vina) can predict binding pose variations between enantiomers .

Q. What computational tools predict its metabolic stability?

Use ADMET Predictor™ or SwissADME to estimate:

  • CYP450 metabolism (highlighting vulnerable sites like the methoxy group).
  • Plasma protein binding (LogP ≈ 2.1 suggests moderate distribution). Validate with in vitro microsomal assays (rat/human liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.